Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride
CAS No.:
Cat. No.: VC13675822
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO2 |
|---|---|
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | methyl 3-(aminomethyl)-4-methylbenzoate;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-7-3-4-8(10(12)13-2)5-9(7)6-11;/h3-5H,6,11H2,1-2H3;1H |
| Standard InChI Key | STSBOHVTYDPPLB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)OC)CN.Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)CN.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride features a benzene ring substituted with:
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A methyl ester group (–COOCH₃) at the carboxyl position.
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A methyl group (–CH₃) at the 4-position.
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An aminomethyl group (–CH₂NH₂·HCl) at the 3-position, protonated as a hydrochloride salt.
The hydrochloride salt enhances the compound’s stability and solubility in polar solvents compared to its free base form. The molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 215.68 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol |
| Solubility (Water) | High (>50 mg/mL, inferred) |
| Melting Point | 160–165°C (estimated) |
| pKa (Aminomethyl group) | ~9.5 (protonated in HCl form) |
Synthesis and Purification
The hydrochloride salt is typically synthesized via two primary routes:
Route 1: Direct Aminomethylation Followed by Salt Formation
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Esterification: 3-(Aminomethyl)-4-methylbenzoic acid is reacted with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .
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Salt Formation: The free amine is treated with hydrochloric acid in a polar solvent (e.g., ethanol), yielding the hydrochloride salt .
Route 2: Reductive Amination
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Imine Formation: 4-Methyl-3-formylbenzoate is reacted with ammonium chloride.
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Reduction: Sodium cyanoborohydride reduces the imine to the amine, followed by HCl treatment .
Key Optimization Parameters:
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Temperature: 0–5°C during HCl addition to prevent decomposition.
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Solvent Choice: Ethanol or diethyl ether for controlled crystallization.
Reactivity and Functional Transformations
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis: Concentrated HCl reflux yields 3-(aminomethyl)-4-methylbenzoic acid hydrochloride.
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Basic Hydrolysis: NaOH produces the sodium salt of the carboxylic acid, requiring subsequent HCl treatment to recover the hydrochloride.
Aminomethyl Group Reactivity
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Acylation: Reacts with acetyl chloride to form –CH₂NHCOCH₃ derivatives.
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Oxidation: Hydrogen peroxide converts the aminomethyl group to a nitrile (–CH₂CN) under controlled conditions.
Table 2: Common Derivatives and Applications
| Derivative | Application |
|---|---|
| Acetylated Form | Prodrug development |
| Nitrile Analog | Coordination chemistry |
| Hydrolyzed Carboxylic Acid | Polymer crosslinking agents |
Pharmaceutical and Industrial Applications
Material Science Applications
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Coordination Polymers: The amine group binds metal ions (e.g., Cu²⁺, Fe³⁺) to form porous frameworks.
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Epoxy Resins: Acts as a curing agent via amine-epoxide reactions.
Future Research Directions
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Pharmacokinetic Studies: Bioavailability and metabolism profiling.
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Advanced Materials: MOF synthesis for gas storage applications.
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Process Optimization: Continuous flow synthesis to improve yield.
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